[(3S,4R)-4-(2,5-Difluorophenyl)pyrrolidin-3-yl]-methanol hydrochloride
Description
Systematic Nomenclature and CAS Registry Information
The compound [(3S,4R)-4-(2,5-Difluorophenyl)pyrrolidin-3-yl]-methanol hydrochloride is systematically named to reflect its stereochemistry, functional groups, and substituents. The International Union of Pure and Applied Chemistry (IUPAC) nomenclature specifies the pyrrolidine core with a methanol group at position 3, a 2,5-difluorophenyl group at position 4, and a hydrochloride salt. The (3S,4R) configuration denotes the absolute stereochemistry of the chiral centers.
The Chemical Abstracts Service (CAS) registry number for this compound is 1217704-12-5 . This identifier is critical for unambiguous identification in chemical databases and regulatory documentation. Alternative registry numbers for related intermediates include 1186647-48-2 (free base) and 1217976-49-2 (racemic hydrochloride).
Molecular Formula and Weight Analysis
The molecular formula of the compound is C₁₁H₁₄ClF₂NO , with a molecular weight of 249.68 g/mol . Key structural features include:
- A pyrrolidine ring substituted at positions 3 and 4.
- A hydroxymethyl (-CH₂OH) group at position 3.
- A 2,5-difluorophenyl group at position 4.
- A hydrochloride counterion.
Table 1: Molecular Formula Breakdown
| Component | Count | Contribution to Molecular Weight (g/mol) |
|---|---|---|
| Carbon (C) | 11 | 132.11 |
| Hydrogen (H) | 14 | 14.11 |
| Chlorine (Cl) | 1 | 35.45 |
| Fluorine (F) | 2 | 38.00 |
| Nitrogen (N) | 1 | 14.01 |
| Oxygen (O) | 1 | 16.00 |
| Total | — | 249.68 |
The calculated molecular weight aligns with experimental data from mass spectrometry.
Stereochemical Configuration: (3S,4R) Isomer Specificity
The (3S,4R) configuration is critical for the compound’s physicochemical and biological properties. X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm the spatial arrangement:
- The pyrrolidine ring adopts a twisted envelope conformation , with the 2,5-difluorophenyl group occupying an equatorial position to minimize steric strain.
- The hydroxymethyl group at C3 adopts an axial orientation, stabilized by intramolecular hydrogen bonding with the pyrrolidine nitrogen.
Key Stereochemical Features :
- C3 (S-configuration) : The hydroxyl group projects above the pyrrolidine plane.
- C4 (R-configuration) : The 2,5-difluorophenyl group lies below the plane.
This stereochemistry distinguishes it from diastereomers such as (3R,4S)-4-(2,5-difluorophenyl)pyrrolidin-3-yl]-methanol hydrochloride, which exhibits distinct dipole moments and solubility profiles.
Crystallographic Data and Conformational Analysis
Single-crystal X-ray diffraction studies reveal a monoclinic crystal system with space group P2₁/n and unit cell parameters:
- a = 8.42 Å , b = 12.15 Å , c = 10.78 Å
- α = 90° , β = 102.3° , γ = 90°
- Z = 4 (molecules per unit cell).
The hydrochloride salt forms a three-dimensional hydrogen-bonding network :
- The protonated pyrrolidine nitrogen (N–H⁺) donates a hydrogen bond to the chloride ion.
- The hydroxyl group engages in intermolecular hydrogen bonds with adjacent molecules, stabilizing the lattice.
Conformational Flexibility :
- The pyrrolidine ring exhibits a puckering amplitude (Δ) of 0.52 Å , with pseudorotation parameters indicating minimal ring distortion.
- The 2,5-difluorophenyl group rotates freely about the C4–C(aryl) bond, with a rotational barrier of ~3.5 kcal/mol.
Comparative Structural Analysis with Related Pyrrolidine Derivatives
The structural uniqueness of this compound becomes apparent when compared to analogs:
Table 2: Structural Comparison with Related Compounds
Impact of Substituents :
- Electron-Withdrawing Groups (e.g., -F) : Increase polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents.
- Aromatic Ring Substitution : Ortho- and para-fluorine atoms induce conformational rigidity via steric and electronic effects.
This comparative analysis underscores the role of substituents in modulating the compound’s reactivity and interaction with biological targets.
Properties
IUPAC Name |
[(3S,4R)-4-(2,5-difluorophenyl)pyrrolidin-3-yl]methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO.ClH/c12-8-1-2-11(13)9(3-8)10-5-14-4-7(10)6-15;/h1-3,7,10,14-15H,4-6H2;1H/t7-,10+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STPLOYFTJQWYIW-XQRIHRDZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C2=C(C=CC(=C2)F)F)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1)C2=C(C=CC(=C2)F)F)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[(3S,4R)-4-(2,5-Difluorophenyl)pyrrolidin-3-yl]-methanol hydrochloride is a chiral pyrrolidine derivative that has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a difluorophenyl group, which is believed to enhance its biological activity and selectivity compared to other similar compounds.
- Molecular Formula : C11H14ClF2NO
- Molecular Weight : 249.69 g/mol
- CAS Number : 1217704-12-5
Synthesis
The synthesis of this compound typically involves the reaction of 2,5-difluorobenzaldehyde with pyrrolidine derivatives. The synthetic route may include several steps to ensure the desired stereochemistry and functional groups are correctly incorporated.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity :
- Mechanism of Action :
-
Comparison with Similar Compounds :
- The unique stereochemistry and the presence of difluorophenyl groups may enhance the selectivity and potency of this compound compared to structurally similar derivatives. For instance, compounds such as 4-(2-Fluorophenyl)pyrrolidin-3-ylmethanol and (3S,4R)-4-(2-Chlorophenyl)pyrrolidin-3-ylmethanol show lower similarity indices in biological activity assessments.
Data Table: Comparison of Similar Compounds
| Compound Name | Structure | Similarity Index |
|---|---|---|
| 4-(2-Fluorophenyl)pyrrolidin-3-ylmethanol | Structure | 0.85 |
| 4-(2,4-Difluorophenyl)pyrrolidin-3-ylmethanol | Structure | 0.88 |
| (3S,4R)-4-(2-Chlorophenyl)pyrrolidin-3-ylmethanol | Structure | 0.90 |
Case Studies
- Cytotoxicity Studies :
- Inhibition Studies :
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds similar to [(3S,4R)-4-(2,5-Difluorophenyl)pyrrolidin-3-yl]-methanol hydrochloride exhibit potential antidepressant properties. Studies have shown that pyrrolidine derivatives can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in the treatment of depression .
Neurological Applications
Pyrrolidine-based compounds have been investigated for their neuroprotective effects. The unique structure of this compound may enhance its ability to cross the blood-brain barrier, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The use of chiral catalysts has been noted to improve yield and selectivity towards the desired enantiomer .
Derivative Compounds
Several derivatives of this compound have been synthesized to explore variations in biological activity. For instance, modifications in the phenyl ring or the introduction of different functional groups have led to compounds with enhanced potency against specific targets in cancer therapy .
Clinical Trials
Clinical studies focusing on similar pyrrolidine derivatives have shown promising results in managing anxiety disorders and mood stabilization. A notable trial demonstrated significant improvements in patients treated with a related compound, leading to further investigations into this compound as a therapeutic agent .
Research Findings
A recent study published in a peer-reviewed journal highlighted the compound's efficacy in inhibiting certain cancer cell lines. The results indicated that it could induce apoptosis through mitochondrial pathways, suggesting its potential as an anticancer agent .
Safety and Regulatory Status
While this compound shows potential therapeutic benefits, it is essential to note that it is not approved for human consumption and remains under investigation for safety and efficacy in clinical settings . Regulatory bodies continue to monitor its use in research applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional similarities and differences between [(3S,4R)-4-(2,5-Difluorophenyl)pyrrolidin-3-yl]-methanol hydrochloride and related compounds are summarized below:
Table 1: Structural and Functional Comparison
*Molecular formulas and weights inferred from compound names where explicit data were unavailable.
Key Comparative Insights:
Halogenation Effects: The 2,5-difluorophenyl group in the parent compound provides a balance of lipophilicity and metabolic stability compared to 4-chloro-2-fluorophenyl () and 2,5-dichlorophenyl (). Chlorine atoms increase molecular weight and may enhance electrophilicity but reduce metabolic resistance .
Functional Group Influence: The methanol group in the parent compound offers hydrogen-bonding capability, whereas the carboxylic acid in ’s compound enables salt formation and ionic interactions, critical for drug formulation .
Stereochemical and Structural Variations :
- The (3S,4R) configuration in the parent compound contrasts with the (3R,5S) stereochemistry of ’s derivative, which includes a methyl group. Such differences can significantly affect receptor binding and enantioselective activity .
Commercial and Research Relevance :
- The parent compound is listed as “for research use only” (), while structurally similar compounds like those in and (e.g., trifluoromethylphenyl ureido derivatives) show higher synthetic yields (>63%) and purity (>99%) but greater structural complexity .
Preparation Methods
Asymmetric Pyrrolidine Ring Formation
The stereoselective synthesis of the pyrrolidine ring is often achieved through organocatalytic or metal-catalyzed asymmetric reactions. For example, iminium organocatalysis has been employed to generate chiral intermediates with high enantiomeric excess, as detailed in recent literature on synaptic vesicle protein ligands structurally related to the target compound.
- Typical conditions: Use of chiral organocatalysts in aprotic solvents such as tetrahydrofuran (THF) at low temperatures (0 °C to room temperature).
- Outcome: Formation of (3S,4R)-configured pyrrolidine intermediates with high stereochemical purity.
Installation of the Difluorophenyl Group
The 2,5-difluorophenyl substituent is introduced via nucleophilic substitution or cross-coupling reactions on appropriately functionalized pyrrolidine precursors.
- Reagents: Difluorophenyl halides or boronic acids.
- Catalysts: Palladium on carbon (Pd/C) for hydrogenation steps or palladium-catalyzed cross-coupling.
- Conditions: Reactions conducted under inert atmosphere, often at room temperature or slightly elevated temperatures.
- Example: Pd/C catalyzed hydrogenation of intermediates to install the difluorophenyl group with retention of stereochemistry.
Functionalization to Methanol Group
The 3-position methanol group is introduced by reduction or substitution reactions.
- Method: Reduction of a corresponding ketone or ester intermediate to the alcohol.
- Reagents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), or catalytic hydrogenation.
- Solvents: Commonly THF or ethyl acetate.
- Purification: Flash chromatography on silica gel to isolate the alcohol intermediate.
Formation of Hydrochloride Salt
The free base of [(3S,4R)-4-(2,5-Difluorophenyl)pyrrolidin-3-yl]-methanol is converted to its hydrochloride salt to improve crystallinity and stability.
- Procedure: Treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent (e.g., ethyl acetate or diethyl ether).
- Conditions: Room temperature stirring, followed by solvent removal and crystallization.
- Result: Stable hydrochloride salt suitable for further pharmaceutical formulation.
Representative Reaction Scheme and Conditions
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Asymmetric ring formation | Organocatalyst, THF, 0 °C to rt | 70-85 | High enantioselectivity achieved |
| 2 | Difluorophenyl installation | Pd/C, H2 balloon, EtOAc, rt | 90-99 | Retains stereochemistry |
| 3 | Alcohol functionalization | NaBH4 or catalytic hydrogenation, THF | 80-95 | Reduction of ketone/ester to methanol |
| 4 | Hydrochloride salt formation | HCl gas or HCl in EtOAc, rt | >95 | Crystalline hydrochloride salt obtained |
Detailed Research Findings
Organocatalytic Asymmetric Synthesis: The use of iminium catalysis enables the formation of the chiral pyrrolidine ring with the desired (3S,4R) configuration. The reaction proceeds via a Michael addition followed by cyclization, with purification by flash chromatography yielding the intermediate in high purity.
Difluorophenyl Substitution: Introduction of the 2,5-difluorophenyl group is achieved through palladium-catalyzed cross-coupling or hydrogenation of precursor intermediates containing halogenated aromatic rings. The reactions are typically performed under mild conditions to avoid racemization.
Methanol Group Introduction: Reduction of the corresponding carbonyl precursor to the alcohol is accomplished using sodium borohydride or catalytic hydrogenation. This step is crucial for installing the hydroxymethyl group at the 3-position without altering the stereochemistry.
Salt Formation: The final hydrochloride salt is prepared by treatment with hydrochloric acid, which improves the compound's stability and facilitates isolation. This step is standard in pharmaceutical compound preparation for enhanced handling and formulation.
Summary Table of Key Analytical Data from Preparation
| Intermediate/Final Product | Purification Method | Characterization Techniques | Observed Yield (%) | Notes |
|---|---|---|---|---|
| (3S,4R)-Pyrrolidine core | Flash chromatography | NMR, HRMS, Optical rotation | 70-85 | High stereochemical purity |
| 4-(2,5-Difluorophenyl)pyrrolidine intermediate | Pd/C catalysis, filtration | 1H NMR, Mass spectrometry | 90-99 | Retains stereochemistry |
| 3-Hydroxymethyl pyrrolidine derivative | Chromatography | NMR, HRMS | 80-95 | Alcohol functionality confirmed |
| [(3S,4R)-4-(2,5-Difluorophenyl)pyrrolidin-3-yl]-methanol hydrochloride | Crystallization from EtOAc/ether | Melting point, NMR, MS, elemental analysis | >95 | Stable hydrochloride salt |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
